
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It features a butylsulfanyl group, a chlorophenyl group, and a phenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, phenylacetone, and butylthiol.
Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and phenylacetone in the presence of a base, such as sodium hydroxide, to form an intermediate.
Thioether Formation: The intermediate is then reacted with butylthiol in the presence of a catalyst, such as hydrochloric acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- 3-(Ethylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- 3-(Propylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, or propyl analogs.
Propiedades
Número CAS |
919794-92-6 |
|---|---|
Fórmula molecular |
C19H21ClOS |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
3-butylsulfanyl-3-(2-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21ClOS/c1-2-3-13-22-19(16-11-7-8-12-17(16)20)14-18(21)15-9-5-4-6-10-15/h4-12,19H,2-3,13-14H2,1H3 |
Clave InChI |
OJUIERWXDRBGCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



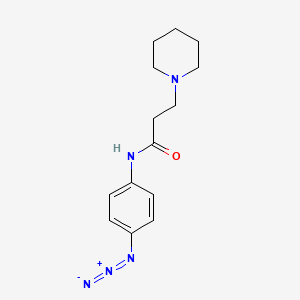
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
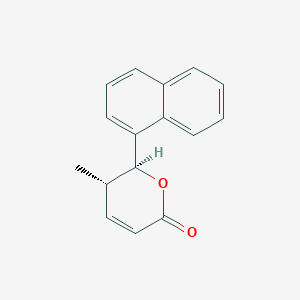
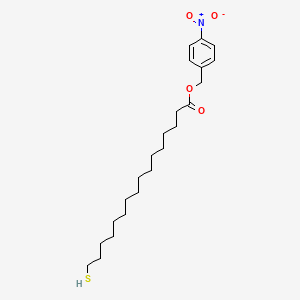
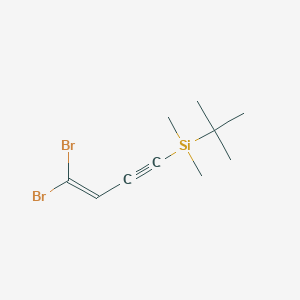
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
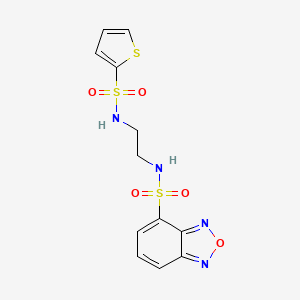
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
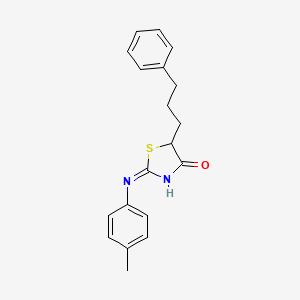
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
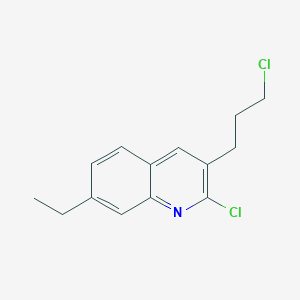
![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)
